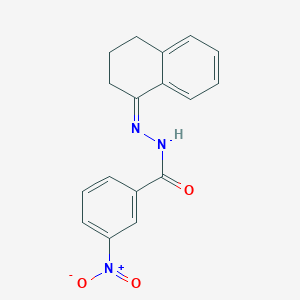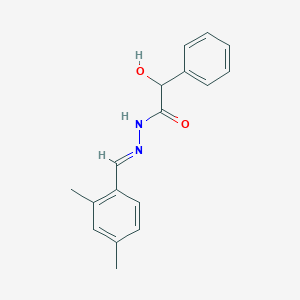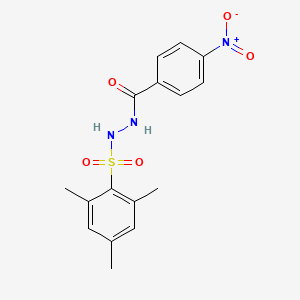![molecular formula C26H19BrN2O3 B3866599 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)
4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
説明
4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate, also known as NAB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the hydrazide family and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate involves the formation of a covalent bond between the compound and the active site of the enzyme. This bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism by which this compound forms this bond is not well understood, but it is believed to involve the formation of a reactive intermediate that can react with the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is being inhibited. In general, however, the inhibition of these enzymes can lead to a variety of effects, including changes in the levels of certain metabolites, alterations in immune function, and changes in cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate in lab experiments is its specificity for certain enzymes. By selectively inhibiting these enzymes, researchers can gain a better understanding of their roles in various physiological processes. However, this compound also has some limitations, including its potential toxicity and the difficulty of synthesizing the compound.
将来の方向性
There are several potential future directions for research involving 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate. One area of interest is the development of new inhibitors that are more specific and less toxic than this compound. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of diseases that involve the dysregulation of the enzymes that this compound inhibits. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of gaining a better understanding of how this compound interacts with enzymes at the molecular level.
科学的研究の応用
4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been used extensively in scientific research as a tool for studying the activity of enzymes. Specifically, this compound has been shown to inhibit the activity of carboxypeptidase A and B, as well as aminopeptidase N. These enzymes play important roles in a variety of physiological processes, including digestion, immune function, and cell signaling. By inhibiting these enzymes, researchers can gain a better understanding of their roles in these processes.
特性
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O3/c27-22-12-10-20(11-13-22)26(31)32-23-14-8-18(9-15-23)17-28-29-25(30)16-21-6-3-5-19-4-1-2-7-24(19)21/h1-15,17H,16H2,(H,29,30)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRLJYGQISFACL-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866533.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3866537.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866553.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3866570.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)


![N'-[4-(dimethylamino)benzylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B3866608.png)
![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)